
4-Butyldecan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyldecan-2-OL is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the second carbon of a decane chain, which also has a butyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Butyldecan-2-OL can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 4-butyldecanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 4-butyldecan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-butyldecan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyldecan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butyldecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 4-butyldecan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 4-Butyldecan-2-one
Reduction: 4-Butyldecan-2-amine
Substitution: 4-Butyldecan-2-chloride, 4-Butyldecan-2-bromide
Applications De Recherche Scientifique
4-Butyldecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Butyldecan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The hydroxyl group allows it to form hydrogen bonds, which can influence its interactions with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
4-Butyldecan-2-OL can be compared with other similar compounds, such as:
4-Butyldecan-1-OL: Similar structure but with the hydroxyl group on the first carbon.
4-Butyldecan-3-OL: Hydroxyl group on the third carbon.
4-Butyldecan-2-one: Ketone derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness
The unique positioning of the hydroxyl group in this compound gives it distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
93704-21-3 |
|---|---|
Formule moléculaire |
C14H30O |
Poids moléculaire |
214.39 g/mol |
Nom IUPAC |
4-butyldecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-4-6-8-9-11-14(10-7-5-2)12-13(3)15/h13-15H,4-12H2,1-3H3 |
Clé InChI |
DSPJPLOGHYAGOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)
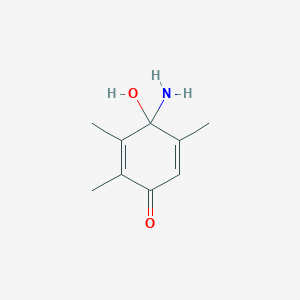
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
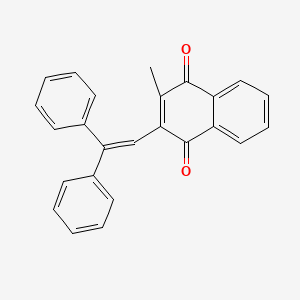
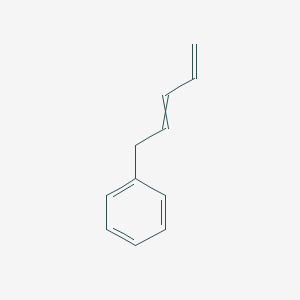
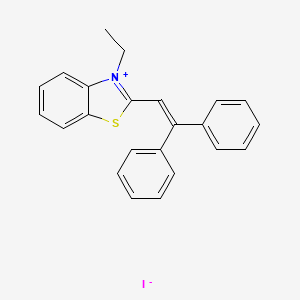
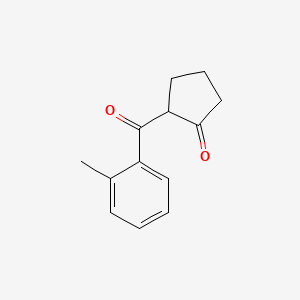

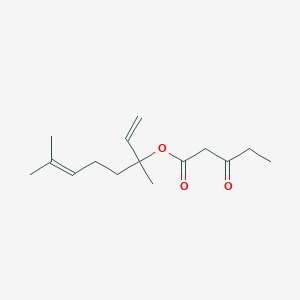
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)

